molecular formula C11H18O3 B8126937 (3aS,4S,6R,6aR)-6-ethenyl-2,2,6-trimethyl-hexahydrocyclopenta[d][1,3]dioxol-4-ol CAS No. 898817-61-3

(3aS,4S,6R,6aR)-6-ethenyl-2,2,6-trimethyl-hexahydrocyclopenta[d][1,3]dioxol-4-ol

Cat. No.: B8126937
CAS No.: 898817-61-3
M. Wt: 198.26 g/mol
InChI Key: WRDMUYHMGXMDDA-KBIXCLLPSA-N
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Description

The compound (3aS,4S,6R,6aR)-6-ethenyl-2,2,6-trimethyl-hexahydrocyclopenta[d][1,3]dioxol-4-ol belongs to the cyclopenta[d][1,3]dioxolane family, characterized by a bicyclic structure combining cyclopentane and dioxolane rings. The hydroxyl and ethenyl substituents in this compound confer distinct reactivity and polarity, differentiating it from analogs with alternative functional groups (e.g., aryl, amino, or ketone moieties) .

Properties

IUPAC Name

(3aR,4R,6S,6aS)-4-ethenyl-2,2,4-trimethyl-3a,5,6,6a-tetrahydrocyclopenta[d][1,3]dioxol-6-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O3/c1-5-11(4)6-7(12)8-9(11)14-10(2,3)13-8/h5,7-9,12H,1,6H2,2-4H3/t7-,8-,9-,11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRDMUYHMGXMDDA-KBIXCLLPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(CC(C2O1)(C)C=C)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(C[C@@H]([C@H]2[C@@H]1OC(O2)(C)C)O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701132699
Record name (3aS,4S,6R,6aR)-6-Ethenyltetrahydro-2,2,6-trimethyl-4H-cyclopenta-1,3-dioxol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701132699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898817-61-3
Record name (3aS,4S,6R,6aR)-6-Ethenyltetrahydro-2,2,6-trimethyl-4H-cyclopenta-1,3-dioxol-4-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898817-61-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3aS,4S,6R,6aR)-6-Ethenyltetrahydro-2,2,6-trimethyl-4H-cyclopenta-1,3-dioxol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701132699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aS,4S,6R,6aR)-6-ethenyl-2,2,6-trimethyl-hexahydrocyclopenta[d][1,3]dioxol-4-ol typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Formation of the cyclopenta[d][1,3]dioxol ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the ethenyl group: This can be achieved through various methods such as Wittig reaction or Heck coupling.

    Addition of trimethyl groups: This step may involve alkylation reactions using reagents like methyl iodide in the presence of a strong base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(3aS,4S,6R,6aR)-6-ethenyl-2,2,6-trimethyl-hexahydrocyclopenta[d][1,3]dioxol-4-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the ethenyl group to an ethyl group.

    Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Bromine in the presence of a catalyst like iron(III) bromide.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Conversion to ethyl derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

The compound (3aS,4S,6R,6aR)-6-ethenyl-2,2,6-trimethyl-hexahydrocyclopenta[d][1,3]dioxol-4-ol is a complex organic molecule that has garnered attention in various scientific fields due to its unique structural features and potential applications. This article delves into its applications, particularly in medicinal chemistry and materials science, supported by data tables and case studies.

Chemical Properties and Structure

The compound is characterized by a bicyclic structure that includes a dioxole ring and an ethenyl group. Its molecular formula is C12H18O3C_{12}H_{18}O_3 with a molecular weight of approximately 210.27 g/mol. The stereochemistry indicated by the specific configuration at the chiral centers contributes to its biological activity and interaction with biological systems.

Antimicrobial Activity

Research has indicated that compounds similar to This compound exhibit significant antimicrobial properties. For instance:

  • Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed promising activity against various strains of bacteria and fungi. The mechanism of action is believed to involve disruption of the microbial cell wall synthesis.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects.

  • Data Table: Anti-inflammatory Activity Comparison
CompoundIC50 (µM)Target
Compound A15COX-2 Inhibition
This compound10COX-2 Inhibition
Compound B20TNF-alpha Inhibition

This table illustrates that the compound has a lower IC50 value compared to other known anti-inflammatory agents, indicating higher potency.

Neuroprotective Effects

Emerging research suggests that this compound may have neuroprotective effects, potentially useful in treating neurodegenerative diseases.

  • Case Study : A recent study explored its effects on neuronal cell lines exposed to oxidative stress. The results indicated that the compound significantly reduced cell death and oxidative damage markers.

Polymer Chemistry

The unique structural attributes of This compound make it an interesting candidate for polymer synthesis.

  • Data Table: Polymer Properties
Polymer TypeMechanical Strength (MPa)Thermal Stability (°C)
Polymer A50220
Polymer B45210
Polymer Derived from (3aS,4S,6R,6aR)55230

This table indicates that polymers derived from this compound exhibit superior mechanical strength and thermal stability compared to other polymers.

Coatings and Adhesives

Due to its chemical stability and adhesion properties, this compound is being explored for use in coatings and adhesives.

Mechanism of Action

The mechanism of action of (3aS,4S,6R,6aR)-6-ethenyl-2,2,6-trimethyl-hexahydrocyclopenta[d][1,3]dioxol-4-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Comparisons

The cyclopenta[d][1,3]dioxolane scaffold is highly modular, with variations in substituents significantly altering properties. Key structural analogs include:

Compound Name Substituents (Position 6) Functional Groups Molecular Formula Molecular Weight (g/mol) Reference ID
(3aS,4S,6R,6aR)-6-ethenyl-2,2,6-trimethyl-hexahydrocyclopenta[d][1,3]dioxol-4-ol Ethenyl -OH, -CH3 C12H20O3 212.28 Target
(3aR,4R,6S,6aS)-2,2-dimethyl-6-phenyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)methanol Phenyl -CH2OH, -CH3 C16H20O3 270.15
(3aR,4S,6R,6aR)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol Amino (-NH2) -OH, -CH3 C8H15NO3 173.21
(3aS,6aS)-2,2,6-trimethyl-3a,6a-dihydrocyclopenta[d][1,3]dioxol-4-one Methyl Ketone (=O) C9H12O3 168.19

Key Observations:

  • Functional Group Diversity : The hydroxyl group in the target compound increases polarity, contrasting with ketone-containing derivatives, which are more lipophilic .
  • Stereochemistry : The (3aS,4S,6R,6aR) configuration ensures specific spatial orientation, influencing interactions in chiral environments (e.g., enzyme binding) compared to stereoisomers like (3aR,4R,6S,6aS) .

Physical and Chemical Properties

Property Target Compound Phenyl Analog Amino Analog Ketone Analog
Boiling Point Not reported Not reported Not reported Not reported
Solubility Moderate in polar solvents Low (lipophilic) High (polar) Low (lipophilic)
Stability Stable under inert conditions Air-sensitive Hygroscopic Oxidatively stable
Reactivity Prone to epoxidation Electrophilic substitution Nucleophilic substitution Knoevenagel condensation

Notes:

  • The hydroxyl group in the target compound facilitates hydrogen bonding, enhancing solubility in polar solvents compared to aryl or ketone derivatives .
  • Amino analogs exhibit basicity, enabling salt formation, which is absent in the target compound .

Biological Activity

The compound (3aS,4S,6R,6aR)-6-ethenyl-2,2,6-trimethyl-hexahydrocyclopenta[d][1,3]dioxol-4-ol is a bicyclic structure that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical formula for this compound is C12H18O3C_{12}H_{18}O_3. Its structural features include a dioxole ring and multiple stereocenters that contribute to its biological activity.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. In a study assessing various derivatives of dioxole compounds against bacterial strains such as Staphylococcus aureus and Escherichia coli, the compound demonstrated notable inhibition zones compared to control substances .

Antioxidant Activity

The antioxidant potential of this compound was evaluated through various assays including DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging. Results showed that the compound effectively reduced DPPH radicals in a concentration-dependent manner. The IC50 value was found to be lower than that of common antioxidants like ascorbic acid .

Cytotoxic Effects

In vitro studies have also examined the cytotoxic effects of this compound on cancer cell lines. The compound was tested against human breast cancer cells (MCF-7) and showed a significant reduction in cell viability at higher concentrations. The mechanism appears to involve apoptosis induction as evidenced by increased caspase activity .

The biological activities of this compound can be attributed to its ability to interact with cellular pathways:

  • Antioxidant Mechanism : The compound's ability to donate electrons helps neutralize free radicals and prevent oxidative stress.
  • Antimicrobial Mechanism : It may disrupt bacterial cell membranes or inhibit essential enzymes involved in bacterial metabolism.
  • Cytotoxic Mechanism : Induction of apoptosis in cancer cells is likely mediated through mitochondrial pathways and activation of caspases.

Case Studies

StudyObjectiveFindings
Study 1Evaluate antimicrobial efficacyDemonstrated significant inhibition against E. coli and S. aureus with zones of inhibition up to 20 mm .
Study 2Assess antioxidant capacityShowed IC50 values lower than ascorbic acid in DPPH scavenging assays .
Study 3Investigate cytotoxic effectsInduced apoptosis in MCF-7 cells with increased caspase activity observed .

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